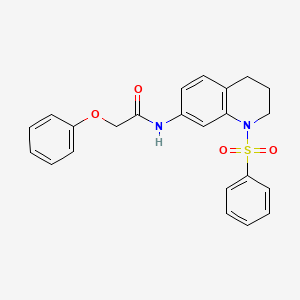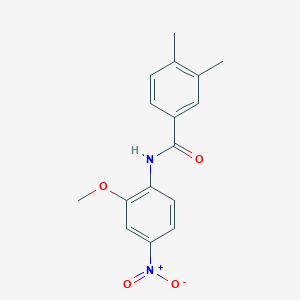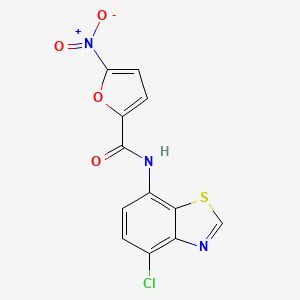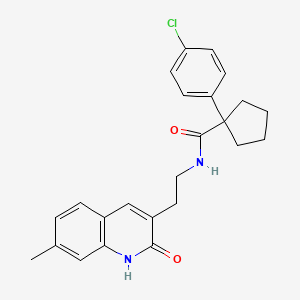
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Zukünftige Richtungen
The future directions in the research of phenoxy acetamide derivatives involve the design of new derivatives that could prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide .
Wirkmechanismus
Target of Action
The primary target of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is the Hypoxia-Inducible Factor-1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, a condition of low oxygen concentration. It is involved in various physiological and pathological processes, including angiogenesis, cell survival, glucose metabolism, and tumorigenesis .
Mode of Action
This compound interacts with HIF-1, inhibiting its activity .
Biochemical Pathways
The inhibition of HIF-1 affects multiple biochemical pathways. Primarily, it disrupts the cellular response to hypoxia, preventing the activation of genes that promote cell survival and adaptation under low oxygen conditions . This can lead to decreased angiogenesis, altered glucose metabolism, and increased cell death in hypoxic environments .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The inhibition of HIF-1 by this compound can lead to a variety of cellular effects. In cancer cells, for example, this could result in decreased tumor growth and survival due to reduced angiogenesis and increased cell death .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the presence of hypoxia can enhance the compound’s efficacy, as HIF-1 is primarily active under low oxygen conditions . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(17-29-20-9-3-1-4-10-20)24-19-14-13-18-8-7-15-25(22(18)16-19)30(27,28)21-11-5-2-6-12-21/h1-6,9-14,16H,7-8,15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTPHIAYALWFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)
![Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-](/img/structure/B3003140.png)
![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)
![N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003144.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)
![5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3003151.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide](/img/structure/B3003153.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)
![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3003158.png)
